molecular formula C20H29N3O6 B13734456 7-Butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone oxalate CAS No. 35739-56-1

7-Butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone oxalate

Cat. No.: B13734456
CAS No.: 35739-56-1
M. Wt: 407.5 g/mol
InChI Key: XVYZGSVRXWOPCV-UHFFFAOYSA-N
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Description

7-butoxy-3-(2-diethylaminoethyl)quinazolin-4-one; oxalic acid is a compound that belongs to the quinazolinone family Quinazolinones are nitrogen-containing heterocyclic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butoxy-3-(2-diethylaminoethyl)quinazolin-4-one typically involves the reaction of 2-aminobenzamide with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid. The mixture is usually refluxed overnight to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-butoxy-3-(2-diethylaminoethyl)quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction could produce amine derivatives.

Scientific Research Applications

7-butoxy-3-(2-diethylaminoethyl)quinazolin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-butoxy-3-(2-diethylaminoethyl)quinazolin-4-one is unique due to its specific structure, which imparts distinct biological activities, particularly its ability to inhibit biofilm formation and quorum sensing in bacteria. This makes it a promising candidate for developing new antimicrobial agents that do not trigger resistance mechanisms as conventional antibiotics do .

Properties

CAS No.

35739-56-1

Molecular Formula

C20H29N3O6

Molecular Weight

407.5 g/mol

IUPAC Name

7-butoxy-3-[2-(diethylamino)ethyl]quinazolin-4-one;oxalic acid

InChI

InChI=1S/C18H27N3O2.C2H2O4/c1-4-7-12-23-15-8-9-16-17(13-15)19-14-21(18(16)22)11-10-20(5-2)6-3;3-1(4)2(5)6/h8-9,13-14H,4-7,10-12H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

XVYZGSVRXWOPCV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C(=O)N(C=N2)CCN(CC)CC.C(=O)(C(=O)O)O

Origin of Product

United States

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